17-PA

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 17-phényl androsténone implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec un précurseur stéroïdien, tel que l’androsténone.

Phénylation : Le précurseur subit une réaction de phénylation, où un groupe phényle est introduit en position 17. Cela peut être réalisé en utilisant des réactifs comme le phényl lithium ou le bromure de phényl magnésium dans des conditions contrôlées.

Purification : Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir la 17-phényl androsténone pure.

Méthodes de production industrielle : La production industrielle de la 17-phényl androsténone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités du précurseur stéroïdien sont soumises à des réactions de phénylation dans des réacteurs industriels.

Optimisation : Les conditions de réaction sont optimisées pour obtenir un rendement et une pureté maximums.

Purification : Des méthodes de purification à l’échelle industrielle, telles que la chromatographie liquide haute performance, sont utilisées pour s’assurer que le produit final répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions : La 17-phényl androsténone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des alcools correspondants.

Réduction : Les réactions de réduction peuvent convertir les cétones en alcools ou en d’autres formes réduites.

Substitution : Le groupe phényle en position 17 peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour les réactions d’oxydation.

Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs courants.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les nucléophiles dans des conditions spécifiques.

Principaux produits :

4. Applications de la recherche scientifique

La 17-phényl androsténone a une large gamme d’applications de recherche scientifique :

Neurosciences : Elle est utilisée pour étudier la modulation des récepteurs de type A de l’acide gamma-aminobutyrique et leur rôle dans les troubles neurologiques.

Pharmacologie : Le composé est étudié pour ses effets thérapeutiques potentiels dans des affections telles que l’anxiété, l’épilepsie et les troubles du sommeil.

Chimie médicinale : Les chercheurs explorent ses relations structure-activité pour concevoir de nouveaux composés avec une efficacité et des profils de sécurité améliorés.

Applications industrielles : Les propriétés uniques du composé en font un intermédiaire précieux dans la synthèse d’autres molécules bioactives.

Applications De Recherche Scientifique

Neuroscience Applications

Modulation of GABA Receptors

17-PA acts as a selective antagonist for neurosteroid potentiation at GABA receptors. This property allows researchers to investigate the role of GABAergic signaling in various neurological disorders, including anxiety and epilepsy. By antagonizing the effects of neuroactive steroids, this compound helps elucidate the mechanisms underlying these conditions.

Case Study: Anxiety Disorders

In a study examining the effects of this compound on anxiety-related behaviors in animal models, researchers found that administration of this compound significantly reduced anxiety-like behaviors. This effect was attributed to its antagonistic action on GABA receptors, which modulates inhibitory neurotransmission in the brain.

Pharmacological Research

Therapeutic Potential

The pharmacological properties of this compound are being explored for potential therapeutic applications in treating sleep disorders and epilepsy. Its ability to selectively reduce the effects of certain neurosteroids provides insights into developing new treatments that target specific receptor pathways without broad sedative effects.

Data Table: Pharmacological Effects of this compound

| Condition | Effect of this compound | Reference |

|---|---|---|

| Anxiety | Reduces anxiety-like behaviors | |

| Sleep Disorders | Attenuates sleep duration induced by neurosteroids | |

| Epilepsy | Modulates seizure activity |

Medicinal Chemistry

Structure-Activity Relationship Studies

Researchers are investigating the structure-activity relationships (SAR) of this compound to design novel compounds with enhanced efficacy and safety profiles. The unique structural features of this compound allow for modifications that could lead to improved therapeutic agents targeting GABA receptors.

Case Study: SAR Analysis

A recent study focused on modifying the phenyl group in this compound to assess changes in receptor binding affinity and functional activity. The findings indicated that specific substitutions increased selectivity for GABA receptor subtypes, suggesting pathways for developing targeted therapies .

Industrial Applications

Synthesis Intermediate

In industrial chemistry, this compound serves as a valuable intermediate in synthesizing other bioactive molecules. Its unique properties facilitate the development of compounds used in pharmaceuticals and agrochemicals.

Data Table: Industrial Applications of this compound

| Application | Description |

|---|---|

| Synthesis Intermediate | Used in creating bioactive compounds |

| Agrochemical Development | Potential use in pesticide formulations |

Mécanisme D'action

Le mécanisme d’action de la 17-phényl androsténone implique son interaction avec les récepteurs de type A de l’acide gamma-aminobutyrique. Elle agit comme un antagoniste, inhibant les effets de potentialisation et de mise en porte directe des neurostéroïdes sur ces récepteurs . Cette modulation affecte la neurotransmission inhibitrice dans le système nerveux central, influençant divers processus physiologiques et pathologiques.

Composés similaires :

17-phényl androstane : Un autre composé avec un groupe phényle en position 17, mais avec des caractéristiques structurales différentes.

17-phényl estradiol : Un dérivé phénylé de l’estradiol avec des activités biologiques distinctes.

Comparaison :

- Les différences structurales entre ces composés entraînent des profils pharmacologiques et des applications potentielles variables.

17-phényl androsténone : est unique dans son antagonisme sélectif de la potentialisation des neurostéroïdes aux récepteurs de type A de l’acide gamma-aminobutyrique, tandis que d’autres composés similaires peuvent avoir des cibles ou des mécanismes d’action récepteurs différents.

Comparaison Avec Des Composés Similaires

17-phenyl androstane: Another compound with a phenyl group at the 17th position but with different structural features.

17-phenyl estradiol: A phenylated derivative of estradiol with distinct biological activities.

Comparison:

- The structural differences between these compounds result in varying pharmacological profiles and potential applications.

17-phenyl androstenone: is unique in its selective antagonism of neurosteroid potentiation at gamma-aminobutyric acid type A receptors, whereas other similar compounds may have different receptor targets or mechanisms of action.

Activité Biologique

17-PA, or 17-Phenyl-(3α,5α)-androst-16-en-3-ol, is a synthetic neurosteroid that has garnered attention for its selective antagonistic properties on GABAA receptors. This article explores the biological activity of this compound, its mechanisms, and relevant case studies that highlight its potential therapeutic applications.

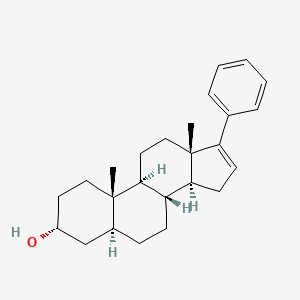

- Chemical Name: 17-Phenyl-(3α,5α)-androst-16-en-3-ol

- CAS Number: 694438-95-4

- Purity: ≥99%

This compound acts primarily as a selective antagonist of neurosteroid potentiation and direct gating of GABAA receptors. Its biological activity is characterized by:

- Selective Reduction of Neurosteroid Effects:

- Impact on Sleep and Reflexes:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several clinical observations have been documented regarding the effects of this compound in various contexts:

-

Chronic Pain Management:

- A study involving patients with chronic pain conditions indicated that administration of this compound led to significant neuroimaging findings, including reduced brain atrophy associated with prolonged pain states. This suggests a potential neuroprotective role for this compound in managing chronic pain syndromes .

-

Neuropsychiatric Applications:

- Research has explored the use of this compound in treating neuropsychiatric disorders linked to GABAergic dysfunction. The selective antagonism displayed by this compound may offer new avenues for therapeutic interventions in conditions such as anxiety and depression where GABAA receptor modulation is crucial.

Propriétés

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINAMTXBCYKFDL-WBJZGETLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694438-95-4 | |

| Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.